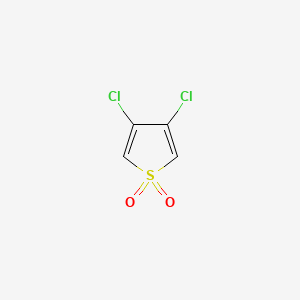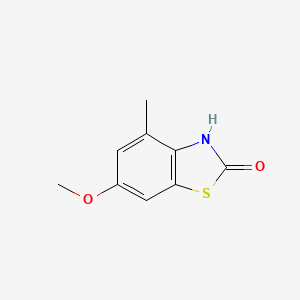
1-Decanamine, N-methyl-
Overview
Description
1-Decanamine, also known as N-decylamine or N-methyl-, is a chemical compound with the formula C10H23N . It is also referred to by other names such as n-Decylamine, Decylamine, Decanamine, 1-Aminodecane, 1-Decylamine, n-C10H21NH2, normal-Decylamine, Amine 10, and Kemamine P 190D .
Molecular Structure Analysis
The molecular structure of 1-Decanamine, N-methyl- consists of a chain of 10 carbon atoms, with a methylamine (NH2) group attached to one end . The IUPAC Standard InChIKey for 1-Decanamine is MHZGKXUYDGKKIU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
1-Decanamine, N-methyl- is a liquid that is insoluble in water . It has a molecular weight of 157.2963 . The compound is stable under normal conditions .Scientific Research Applications
Analytical Chemistry and Toxicology
Research into similar compounds, such as N-methyl-1-phenyl-2-propanamine, demonstrates the development of sensitive detection methods for trace amounts in biological samples. For example, molecular-imprinted polymer (MIP) based sorbents have been used for the selective extraction of analytes, improving the sensitivity of GC/MS analyses significantly. This approach could potentially be adapted for the detection and analysis of "1-Decanamine, N-methyl-" in various matrices (Bykov et al., 2017).
Environmental Science
In environmental science, the study of biodiesel surrogates, like methyl decanoate, offers insights into the oxidation mechanisms of biofuels, highlighting the unique early formation of carbon dioxide due to the ester group in these compounds. This research underpins the environmental impacts of biofuels, potentially guiding the application of "1-Decanamine, N-methyl-" in biofuel studies to understand its combustion behavior and emissions (Herbinet, Pitz, & Westbrook, 2007).
Materials Science
The synthesis of nonisocyanate based poly(ester urethanes) from renewable materials highlights an environment-friendly route for producing materials with tunable properties. This approach, involving the reaction of ethylene carbonate and decamethylene diamine, could inform the development of new materials using "1-Decanamine, N-methyl-" as a precursor, emphasizing sustainability in material synthesis (Wang et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
N-methyldecan-1-amine, also known as METHYLDECYLAMINE or 1-Decanamine, N-methyl-, has been found to primarily target tumor necrosis factor (TNF)-α and interleukin (IL)-1β . These are key cytokines involved in inflammatory responses and are produced by immune cells such as macrophages .
Mode of Action
N-methyldecan-1-amine interacts with its targets by inhibiting the production of TNF-α and IL-1β . This inhibition blocks the activation of c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), MAPKAP kinase (MK)2, and NF-κB inflammatory signaling during LPS stimulation .
Biochemical Pathways
The action of N-methyldecan-1-amine affects several biochemical pathways. It inhibits the activation of inflammation-related signaling molecules such as JNK, p38 MAPK, and NF-κB . These pathways are crucial for the production of inflammatory mediators and the regulation of immune responses .
Pharmacokinetics
Its derivative, n-benzyl-n-methyldecan-1-amine, has been shown to have anti-inflammatory and anti-oxidative activities
Result of Action
The molecular and cellular effects of N-methyldecan-1-amine’s action include a decrease in the production of inflammatory mediators such as cytokine-induced neutrophil chemoattractant (CINC)-3 and TNF-α, and a reduction in the activation of JNK and p38 MAPK in colon tissues . It also results in a decrease in myeloperoxidase (MPO) activity, which represents neutrophil infiltration in colonic mucosa .
Action Environment
The action, efficacy, and stability of N-methyldecan-1-amine can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory effects have been observed in the context of LPS stimulation . .
Biochemical Analysis
Biochemical Properties
N-methyldecan-1-amine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to impede the activation of inflammation-related signaling molecules such as JNK, p38 MAPK, and NF-κB . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
N-methyldecan-1-amine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to decrease the transcript levels of inflammatory cytokines (TNF-α, IL-1β, and IL-6), IL-4, iNOS, and COX-2 .
Molecular Mechanism
At the molecular level, N-methyldecan-1-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to inhibit the activation of inflammation-related signaling molecules such as JNK, p38 MAPK, and NF-κB .
Dosage Effects in Animal Models
The effects of N-methyldecan-1-amine vary with different dosages in animal models. Studies have shown that it can alleviate atopic dermatitis-like skin lesions in mice
Properties
IUPAC Name |
N-methyldecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-3-4-5-6-7-8-9-10-11-12-2/h12H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVDMBQGHZVMRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074610 | |
| Record name | 1-Decanamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7516-82-7 | |
| Record name | N-Methyl-1-decanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7516-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyldecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007516827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decanamine, N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Decanamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | decyl(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLDECYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O694K7T3YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the molecular targets of N-benzyl-N-methyldecan-1-amine and its derivative in cancer cells?
A: Research suggests that N-benzyl-N-methyldecan-1-amine (BMDA) exerts its antiproliferative effects on human leukemia U937 cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. [] Specifically, BMDA downregulates cyclin-dependent kinase (Cdk) 2 and Cdc2, key regulators of G2/M phase progression, while upregulating the Cdk inhibitor p21WAF1/CIP1. This occurs independently of p53. [] Additionally, BMDA activates both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, leading to caspase-3 activation and poly(ADP-ribose) polymerase degradation. [] BMDA also disrupts the balance of pro-apoptotic (Bax, Bad) and anti-apoptotic (Bcl-2, Bcl-xL) proteins, inhibits inhibitor of apoptosis protein (IAP) family members (XIAP, cIAP-1), and induces cytochrome c release from mitochondria, further supporting its involvement in both apoptotic pathways. []
Q2: How do N-benzyl-N-methyldecan-1-amine and its derivative exhibit anti-inflammatory effects?
A: Both BMDA and its derivative DMMA have demonstrated anti-inflammatory activities in vitro and in vivo. [] In LPS-stimulated THP-1 cells, they inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β and block the activation of inflammatory signaling pathways, including JNK, p38 MAPK, MK2, and NF-κΒ. [] In a rat model of 2,4-dinitrobenzenesulfonic acid (DNBS)-induced colitis, rectal administration of BMDA or DMMA effectively reduced colitis severity. [] This effect was accompanied by decreased myeloperoxidase (MPO) activity, indicating reduced neutrophil infiltration, and lower levels of inflammatory mediators like CINC-3 and TNF-α in the colon. [] Furthermore, these compounds also ameliorated collagen-induced rheumatoid arthritis in a mouse model, suppressing inflammatory cytokine expression and protecting connective tissues through the upregulation of antioxidant proteins like Nrf2 and HO1. []
Q3: What are the structural characteristics of N-benzyl-N-methyldecan-1-amine and its derivative?
A: While the provided research papers do not explicitly detail the spectroscopic data for BMDA or DMMA, their structures are described. N-benzyl-N-methyldecan-1-amine (BMDA) consists of a 10-carbon alkyl chain (decyl) with a methylbenzylamino group attached to the terminal carbon. [] The derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), retains the core structure of BMDA with the addition of a methoxy group at the para position of the benzyl ring. [] Further investigation into available databases and resources would be required to obtain specific spectroscopic data.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


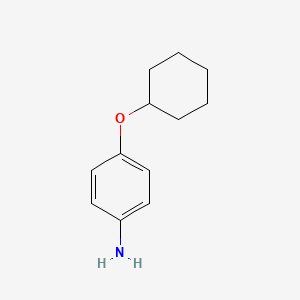
![6-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B1587981.png)
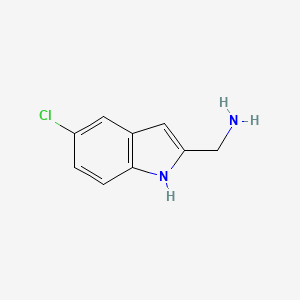



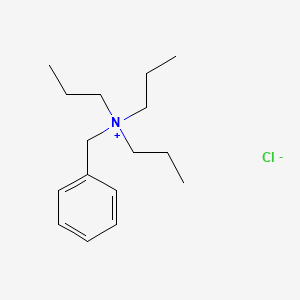
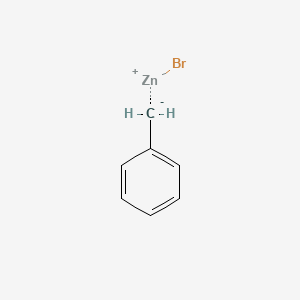
![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/no-structure.png)

